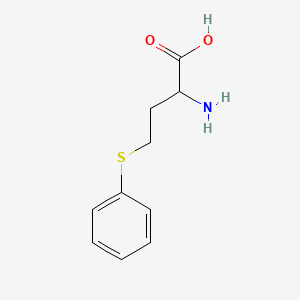

2-Amino-4-(phenylsulfanyl)butanoic acid

Overview

Description

2-Amino-4-(phenylsulfanyl)butanoic acid is an organic compound with the molecular formula C10H13NO2S It is a derivative of butanoic acid, featuring an amino group at the second carbon and a phenylsulfanyl group at the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(phenylsulfanyl)butanoic acid typically involves the reaction of 4-(phenylsulfanyl)butanoic acid with ammonia or an amine source under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the amino group at the second carbon position.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product.

Types of Reactions:

Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding simpler amino acids.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Simpler amino acids.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis:

2-Amino-4-(phenylsulfanyl)butanoic acid serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for the introduction of the phenylsulfanyl group into various chemical frameworks, which can enhance the properties of the resulting compounds.

Reactivity and Functionalization:

The compound's carboxylic acid and sulfanyl functionalities make it reactive in various chemical reactions. For instance, it can undergo nucleophilic substitution reactions, facilitating the development of new derivatives with potential biological activities.

Biological Applications

Metabolic Pathway Studies:

Research indicates that this compound may play a role in metabolic pathways and enzyme interactions. Its interaction with specific enzymes could influence biochemical pathways, making it a candidate for further study in metabolic research.

Histone Deacetylase Inhibition:

A notable application of related compounds (e.g., 4-(phenylthio)butanoic acid) has been identified in the inhibition of histone deacetylases (HDACs). This action is crucial in regulating gene expression and has implications in cancer therapy and regenerative medicine. Studies have shown that such compounds can stimulate renal progenitor cell proliferation, suggesting potential therapeutic roles in kidney regeneration .

Medical Applications

Therapeutic Potential:

The compound is being investigated for its potential therapeutic properties. Its ability to modulate biological pathways positions it as a precursor for drug development aimed at treating various conditions, including metabolic disorders and cancers .

Drug Development:

Research is ongoing to explore how derivatives of this compound can be optimized for enhanced efficacy and reduced side effects in pharmacological applications. This includes modifying structural elements to improve binding affinity to target proteins or enzymes involved in disease processes .

Industrial Applications

Specialty Chemicals Production:

In industrial settings, this compound is utilized as an intermediate in the synthesis of specialty chemicals. Its unique properties allow for the production of compounds with desirable characteristics for various applications, including agrochemicals and pharmaceuticals.

Synthesis Optimization:

Industrial production methods have been developed to optimize yield and purity through advanced techniques such as continuous flow reactors and chromatography. These methods ensure high-quality outputs suitable for commercial applications.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Amino-4-(phenylsulfanyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group may enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

- 2-Amino-4-(methylsulfanyl)butanoic acid

- 2-Amino-4-(ethylsulfanyl)butanoic acid

Comparison: Compared to its analogs, 2-Amino-4-(phenylsulfanyl)butanoic acid is unique due to the presence of the phenyl group, which can significantly alter its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications where the phenylsulfanyl group plays a crucial role.

Biological Activity

2-Amino-4-(phenylsulfanyl)butanoic acid, also known as NPA, is an organic compound with the molecular formula C10H13NO2S. This compound has gained attention in scientific research due to its unique structural features and potential biological activities. The presence of the phenylsulfanyl group significantly influences its reactivity and interactions with biological systems.

- IUPAC Name : 2-amino-4-phenylsulfanylbutanoic acid

- Molecular Formula : C10H13NO2S

- CAS Number : 52162-05-7

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it acts as an inhibitor of S-adenosyl-L-methionine synthase , an enzyme crucial for methyl group transfers in various biochemical pathways. This inhibition can affect several metabolic processes, including methylation reactions that are vital for gene expression and protein function .

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

- Enzyme Inhibition : NPA inhibits S-adenosyl-L-methionine synthase, which may lead to altered levels of methylation in cells, impacting gene regulation and metabolic pathways .

- Potential Therapeutic Applications : Due to its ability to modulate enzyme activity, NPA is being investigated for potential therapeutic roles in conditions related to dysregulated methylation processes, such as cancer and neurological disorders .

Case Studies and Experimental Data

- In vitro Studies : Research has demonstrated that this compound can significantly reduce the activity of S-adenosyl-L-methionine synthase in cultured cells. This reduction correlates with decreased levels of S-adenosyl-L-methionine, suggesting a potential mechanism for its biological effects .

- Comparative Analysis : When compared to similar compounds such as 2-Amino-4-(methylsulfanyl)butanoic acid, NPA exhibited a stronger inhibitory effect on the target enzyme due to the steric effects of the phenyl group, which enhances binding affinity.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-4-(phenylsulfanyl)butanoic acid, and how do reaction conditions influence yield?

- Methodology : Start with a protected amino acid backbone (e.g., Boc-protected 2-aminobutanoic acid). Introduce the phenylsulfanyl group via nucleophilic substitution using thiophenol under basic conditions (e.g., NaH in DMF). Deprotect the amino group using TFA/CH₂Cl₂. Optimize stoichiometry (thiophenol:precursor ≥1.2:1) and temperature (60–80°C) to minimize side reactions. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CHCl₃:MeOH 9:1). Monitor purity by HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Confirm structure using ¹H NMR (D₂O, δ 1.8–2.2 ppm for CH₂-S; δ 7.2–7.5 ppm for aromatic protons) and ¹³C NMR (δ 35–40 ppm for S-CH₂).

- IR : Identify functional groups (e.g., NH₂ stretch ~3300 cm⁻¹, C=O ~1700 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]⁺.

- HPLC : Use a polar embedded column (e.g., Zorbax SB-CN) with UV detection at 254 nm to assess purity (>98%) .

Advanced Research Questions

Q. How does this compound perform as a ligand in transition metal complexes, and what coordination modes are observed?

- Methodology : Test its chelation capacity with metals like Cu(II) or Ce(III) in aqueous/ethanol solutions (pH 6–7). Use UV-Vis spectroscopy to monitor charge-transfer bands (e.g., λmax ~400–500 nm for Cu complexes). Single-crystal X-ray diffraction reveals bidentate coordination via the amino and carboxylate groups. Compare stability constants (log K) with methionine derivatives to evaluate electronic effects of the phenylsulfanyl substituent .

Q. What strategies resolve contradictions in reported solubility or reactivity data for sulfur-containing amino acid derivatives?

- Methodology :

- Solubility : Perform systematic studies in buffers (pH 2–12) using shake-flask methods with UV quantification.

- Reactivity : Compare thiol oxidation kinetics (e.g., H₂O₂-induced) via LC-MS to assess sulfur lability.

- Data Validation : Cross-reference with databases (PubChem, DSSTox) and replicate experiments under standardized conditions (e.g., 25°C, inert atmosphere) .

Q. Can computational modeling predict the bioactivity of this compound derivatives?

- Methodology : Use DFT (B3LYP/6-31G*) to calculate electron density maps, identifying nucleophilic sites (e.g., sulfur atom). Perform molecular docking (AutoDock Vina) against targets like cystathionine β-synthase. Validate predictions with in vitro enzyme inhibition assays (IC₅₀ determination) .

Q. How does the phenylsulfanyl group influence metabolic stability compared to methylthio analogs?

Properties

IUPAC Name |

2-amino-4-phenylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRJWCGBHXIRIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52162-05-7 | |

| Record name | S-Phenyl-DL-homocysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052162057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC140113 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.